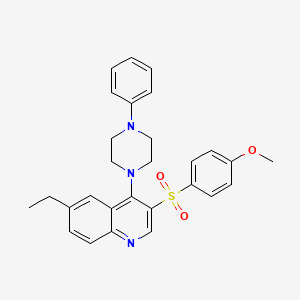
6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic derivative of quinoline, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 426.53 g/mol
- Key Functional Groups :
- Quinoline core
- Methoxybenzenesulfonyl group
- Piperazine moiety
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Specifically, this compound may act through:
- Inhibition of Enzymatic Pathways : Quinoline derivatives are known to inhibit enzymes involved in cancer cell proliferation and inflammation pathways. The unique structural features of this compound enhance its ability to bind to active sites on target proteins.
- Antimicrobial Activity : Some studies suggest that quinoline derivatives exhibit antimicrobial properties by disrupting microbial cell functions or inhibiting essential metabolic pathways.
Anticancer Activity
Research has indicated that quinoline derivatives possess significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its potential antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 0.78 µg/mL | |
| Escherichia coli | 1.56 µg/mL | |
| Candida albicans | 2.00 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation:
- Cytokine Inhibition : Studies indicate that this quinoline derivative can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have explored the pharmacological potential of quinoline derivatives:
- Case Study 1 : A study on a related quinoline derivative demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a period of time.
- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds revealed promising results in patients with resistant bacterial infections, highlighting the potential for this class of compounds in clinical applications.
属性
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-9-14-26-25(19-21)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-10-23(34-2)11-13-24/h4-14,19-20H,3,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCUNMUKWEVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














